molecular formula C28H23N5O5 B2379838 N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-1H-indazole-3-carboxamide CAS No. 1032002-49-5

N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-1H-indazole-3-carboxamide

Cat. No. B2379838
CAS RN: 1032002-49-5
M. Wt: 509.522
InChI Key: JHACFLGYYVEPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a chemical formula of C12H11FN4O2 . It contains an indazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with various functional groups, including an acetylamino group and a fluorophenyl group .

Scientific Research Applications

Alzheimer’s Disease Therapeutics

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide (referred to as compound 3) and its N-substituted derivatives yielded a series of sulfonamides. These compounds were investigated for their potential as therapeutic agents for Alzheimer’s disease . Alzheimer’s disease is characterized by cholinesterase enzyme dysfunction, and cholinesterase inhibitors are commonly used to manage cognitive decline. The synthesized molecules were evaluated for their inhibition activity against cholinesterase enzymes, suggesting their possible therapeutic effect in treating Alzheimer’s disease.

Nonlinear Optical (NLO) Materials

Another study explored the compound’s nonlinear optical (NLO) properties. The compound was found to exhibit potential as an NLO material for applications such as frequency generators, optical limiters, and optical switches . NLO materials play a crucial role in modern technology, including telecommunications, laser systems, and optical data processing. The unique electronic structure of this compound makes it promising for NLO applications.

Antibacterial Activity

The same compound, along with its N-substituted derivatives, was tested for antibacterial activity. Several of these derivatives demonstrated potent therapeutic potential against both Gram-negative and Gram-positive bacterial strains . This finding suggests that the compound could be explored further as an antibacterial agent. Given the ongoing challenges of antibiotic resistance, novel compounds with antibacterial properties are of great interest.

Mechanism of Action

Target of Action: Related compounds have shown inhibitory potential againstcholinestrases and lipoxygenase enzymes .

Mode of Action: It has been observed that similar compounds have shownantibacterial properties . These compounds were found to be active inhibitors of pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis .

Biochemical Pathways: Given its antibacterial properties, it can be inferred that it likely interferes with essential bacterial processes, leading to inhibition of bacterial growth .

Result of Action: The compound has shown promising results in inhibiting bacterial biofilm growth. Specifically, it was found to inhibit B. subtilis biofilm growth by 60.04% .

Action Environment:

Mechanism of Action of N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-1H-indazole-3-carboxamide

Target of Action: This compound is a potent cannabinoid receptor agonist . The cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action: As a cannabinoid receptor agonist, this compound binds to the cannabinoid receptors, mimicking the effects of naturally occurring cannabinoids. This binding triggers a series of events inside the cell, leading to changes in cellular activity.

Biochemical Pathways: The activation of cannabinoid receptors can affect several biochemical pathways. For instance, it can inhibit the release of certain neurotransmitters, alter cell survival/death pathways, and modulate immune response.

Result of Action: The activation of cannabinoid receptors by this compound has shown promise in preclinical animal models as a treatment for pain and neuropathic pain .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N5O5/c1-16-3-6-18(7-4-16)26-31-28(38-32-26)21-14-33(27-20(25(21)35)9-5-17(2)29-27)15-24(34)30-19-8-10-22-23(13-19)37-12-11-36-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHACFLGYYVEPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC6=C(C=C5)OCCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-1H-indazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.